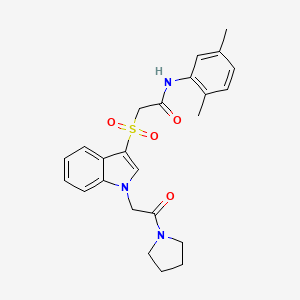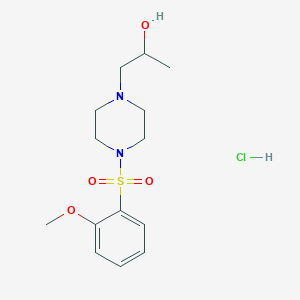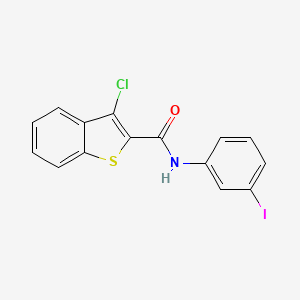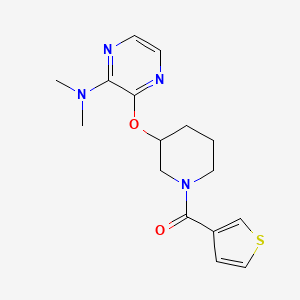
2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H18N4O5S and its molecular weight is 378.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
1,3,4-Oxadiazole bearing compounds, including derivatives similar to the specified chemical, are synthesized for their biological activities. In research conducted by Khalid et al. (2016), a series of 5-substituted 1,3,4-oxadiazole derivatives were synthesized and screened against butyrylcholinesterase enzyme. This study highlights the compound's relevance in exploring treatments for diseases related to enzyme dysfunction, utilizing modern spectroscopic techniques for structural elucidation and employing molecular docking studies to assess ligand-binding affinity (Khalid et al., 2016).
Antimicrobial Activities
The antimicrobial potential of 1,3,4-oxadiazole derivatives, including those structurally related to the query compound, has been extensively studied. Başoğlu et al. (2013) synthesized new azole derivatives starting from furan-2-carbohydrazide, demonstrating activity against various microorganisms. This indicates the compound's utility in the development of new antimicrobial agents, with the synthesized compounds showing promising results against tested pathogens (Başoğlu et al., 2013).
Antibacterial Study
Further research into the antibacterial properties of 1,3,4-oxadiazole derivatives was conducted by Khalid et al. (2016), who synthesized N-substituted derivatives of a compound closely related to the specified chemical. These derivatives exhibited moderate to significant antibacterial activity, showcasing the compound's potential in addressing bacterial infections and highlighting the importance of structural modifications in enhancing biological activity (Khalid et al., 2016).
Anticancer Agents
The potential of 1,3,4-oxadiazole derivatives as anticancer agents has also been explored. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. This research signifies the compound's utility in the design and development of new anticancer drugs, with some derivatives showing strong anticancer activity against various cancer cell lines, indicating a promising direction for future anticancer therapy (Rehman et al., 2018).
Propiedades
IUPAC Name |
2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-10-14(11(2)25-19-10)26(21,22)20-7-5-12(6-8-20)15-17-18-16(24-15)13-4-3-9-23-13/h3-4,9,12H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOMNUWHOWHMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5h-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B2963546.png)

![1-(2-ethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2963550.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2963551.png)

![(3,4-dihydroisoquinolin-2(1H)-yl)(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2963555.png)
![5-(3,4-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2963556.png)
![2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2963557.png)




![N-(3-chloro-4-methoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)
![2-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenoxy]acetamide](/img/structure/B2963569.png)
